1-Decanol, 5,9-dimethyl-
Description
Structure
3D Structure
Properties
CAS No. |
87189-78-4 |
|---|---|
Molecular Formula |
C12H26O |
Molecular Weight |
186.33 g/mol |
IUPAC Name |
5,9-dimethyldecan-1-ol |
InChI |
InChI=1S/C12H26O/c1-11(2)7-6-9-12(3)8-4-5-10-13/h11-13H,4-10H2,1-3H3 |
InChI Key |
VQNCGSXNEUQERP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCCO |
Origin of Product |
United States |
Synthetic Methodologies for 1 Decanol, 5,9 Dimethyl
Established Chemical Synthesis Routes
Established chemical synthesis routes for branched-chain alcohols like 1-Decanol (B1670082), 5,9-dimethyl- primarily involve the functionalization of existing carbon skeletons or the construction of the carbon chain through various addition reactions.
Hydroformylation Approaches for Alcohol Production
Hydroformylation, or the "oxo process," is a cornerstone of industrial organic synthesis, converting alkenes into aldehydes, which can then be readily reduced to alcohols. acs.orgrsc.org For the synthesis of 1-Decanol, 5,9-dimethyl-, a suitable precursor would be an olefin such as 5,9-dimethyl-1-decene. The hydroformylation of this precursor would yield a mixture of linear and branched aldehydes, with the linear product, 5,9-dimethyl-decanal, being the desired intermediate for subsequent reduction to the target alcohol.
The regioselectivity of the hydroformylation reaction is a critical factor, and it is influenced by the catalyst system, ligands, and reaction conditions. acs.orgresearchgate.net Rhodium-based catalysts, often modified with phosphine (B1218219) ligands, are known for their high activity and selectivity towards the formation of linear aldehydes. researchgate.netacs.org For instance, the hydroformylation of β-citronellene, a structurally related terpene, using a rhodium catalyst has been shown to produce a mixture of isomeric aldehydes. researchgate.netresearchgate.net Subsequent hydrogenation of the aldehyde mixture would yield the corresponding alcohols.
Table 1: Illustrative Hydroformylation Reaction Parameters for Terpenoid Olefins
| Parameter | Value/Condition | Reference |
|---|---|---|
| Catalyst | Rhodium-based complex | researchgate.net |
| Ligand | Triphenylphosphine (PPh3) | researchgate.net |
| Substrate | β-citronellene | researchgate.netresearchgate.net |
| Solvent | Toluene or Ethanol | researchgate.net |
| Pressure | High pressure of syngas (CO/H2) | researchgate.net |
| Temperature | 80-120°C | wikipedia.org |
| Product | Mixture of isomeric aldehydes | researchgate.netresearchgate.net |
This table presents typical conditions for the hydroformylation of olefins structurally related to precursors of 1-Decanol, 5,9-dimethyl-.
Reduction of Fatty Acid Derivatives in Branched Alcohol Synthesis
The reduction of carboxylic acids and their derivatives, such as esters, is a fundamental method for the synthesis of primary alcohols. In the context of 1-Decanol, 5,9-dimethyl-, the corresponding carboxylic acid would be 5,9-dimethyl-decanoic acid. This branched-chain fatty acid could be sourced from the oxidation of related natural products or synthesized through multi-step sequences. nih.govnih.gov
The reduction of such a fatty acid to the alcohol can be achieved through several methods. High-pressure hydrogenation using catalysts like copper chromite is a viable industrial method. acs.org This process has been successfully applied to a range of normal and branched-chain fatty acids, yielding the corresponding alcohols in good yields. acs.org Alternatively, the reduction can be carried out using metal hydrides, although this is more common on a laboratory scale. redalyc.org
Recent advancements have also explored biocatalytic routes. For example, certain microorganisms, such as Thermoanaerobacter species, have been shown to reduce branched-chain fatty acids to their corresponding alcohols. mdpi.comrais.isnih.gov This approach offers a potentially more sustainable pathway for the production of branched-chain alcohols.
Oligomerization Strategies for Branched-Chain Alcohol Formation
Oligomerization of smaller olefin units presents another synthetic avenue towards larger, branched-chain molecules. For a compound like 1-Decanol, 5,9-dimethyl-, a plausible, albeit complex, strategy would involve the oligomerization of isoprene (B109036) (2-methyl-1,3-butadiene), a readily available bio-based monomer. imperial.ac.uk The oligomerization of isoprene can lead to a variety of terpene and terpenoid structures, which can serve as precursors for the target alcohol. researchgate.netresearchgate.netcdnsciencepub.com
The Shell Higher Olefin Process (SHOP) is a well-established industrial process that utilizes ethylene (B1197577) oligomerization to produce linear alpha-olefins, which are then converted to fatty alcohols. wikipedia.org While this process typically yields linear products, modifications to the catalyst and reaction conditions can introduce branching. The oligomerization of higher olefins, such as those derived from Fischer-Tropsch synthesis, can also lead to branched products that can be subsequently converted to alcohols. google.com
The key challenge in this approach is achieving the desired regioselectivity to obtain the specific 5,9-dimethyl substitution pattern. This often requires multi-step syntheses involving the initial oligomerization to form a specific carbon skeleton, followed by functional group manipulations to introduce the hydroxyl group at the desired position. researchgate.netuct.ac.za
Grignard Reagent and Ethylene Oxide Reactions in Specific Isomer Synthesis
A documented and specific synthesis of 1-Decanol, 5,9-dimethyl- (also referred to as DIMDOL in some literature) involves the reaction of a Grignard reagent with ethylene oxide. openaccesspub.orgscholarscentral.combjmu.edu.cnlongdom.org This method provides a direct route to the primary alcohol with a two-carbon extension of the Grignard reagent's alkyl chain. vedantu.comlibretexts.org
The synthesis starts with tetrahydrogeraniol (THG), which is first converted to tetrahydrogeranyl chloride. openaccesspub.org This chloride is then used to prepare the corresponding Grignard reagent, tetrahydrogeranyl magnesium chloride. The subsequent reaction of this Grignard reagent with ethylene oxide, followed by acidic workup, yields 1-Decanol, 5,9-dimethyl-. openaccesspub.orgscholarscentral.com This reaction has been reported to proceed with a yield of 63%. openaccesspub.org
Table 2: Synthesis of 1-Decanol, 5,9-dimethyl- via Grignard Reaction
| Step | Reactants | Product | Yield | Reference |
|---|---|---|---|---|
| 1 | Tetrahydrogeraniol (THG), Acetonitrile (B52724), Triphenylphosphine, Carbon tetrachloride | Tetrahydrogeranyl chloride | - | openaccesspub.org |
| 2 | Tetrahydrogeranyl chloride, Magnesium | Tetrahydrogeranyl magnesium chloride | - | openaccesspub.org |
| 3 | Tetrahydrogeranyl magnesium chloride, Ethylene oxide | 1-Decanol, 5,9-dimethyl- | 63% | openaccesspub.org |
This table outlines the specific synthetic route to 1-Decanol, 5,9-dimethyl- using a Grignard reagent and ethylene oxide.
Stereoselective Synthesis and Chiral Pool Approaches
The structure of 1-Decanol, 5,9-dimethyl- contains two stereocenters at the C5 and C9 positions. Consequently, the synthesis of specific stereoisomers requires stereoselective methods. Chiral pool synthesis, which utilizes readily available enantiopure natural products as starting materials, is a powerful strategy for this purpose. nih.gov For example, (R)- or (S)-citronellol, which possesses a chiral center that can correspond to the C5 or C9 position of the target molecule, could serve as a starting material for a stereoselective synthesis. tandfonline.com
The synthesis of specific stereoisomers of related dimethyl-branched alkanes has been achieved starting from citronellol, demonstrating the feasibility of this approach. tandfonline.com Such syntheses typically involve a series of stereocontrolled reactions to build the carbon chain and introduce the necessary functional groups while preserving the initial stereochemistry.
Dynamic kinetic resolution (DKR) is another advanced technique that can be applied to the synthesis of chiral alcohols. mdpi.com This method combines the enzymatic resolution of a racemic alcohol with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. While not specifically reported for 1-Decanol, 5,9-dimethyl-, DKR has been successfully applied to a variety of branched-chain secondary alcohols. mdpi.comencyclopedia.pub
Advanced Synthetic Techniques: Ultrasound-Assisted Methods
Ultrasound irradiation has emerged as a valuable tool in organic synthesis for accelerating reactions, improving yields, and enabling reactions that are difficult to initiate under conventional conditions. acs.org One of the most well-documented applications of sonochemistry in organometallic chemistry is in the preparation of Grignard reagents. researchgate.netrsc.orgwikipedia.org The use of ultrasound can facilitate the initiation of the Grignard reaction, particularly with less reactive halides, by cleaning and activating the surface of the magnesium metal. researchgate.netrsc.org
In the context of the synthesis of 1-Decanol, 5,9-dimethyl-, ultrasound could be applied to the formation of the tetrahydrogeranyl magnesium chloride from tetrahydrogeranyl chloride and magnesium. This could potentially lead to a faster and more efficient reaction. openaccesspub.org Furthermore, ultrasound has been shown to be effective in supporting subsequent coupling reactions involving Grignard reagents. The synthesis of related long-chain dimethylated alkanes has been successfully carried out using ultrasound-assisted tosylation and cross-coupling reactions. mdpi.com This suggests that ultrasound could be a beneficial technique for various steps in the synthesis of 1-Decanol, 5,9-dimethyl-.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1-Decanol, 5,9-dimethyl- |
| 5,9-dimethyl-1-decene |
| 5,9-dimethyl-decanal |
| β-citronellene |
| 5,9-dimethyl-decanoic acid |
| Tetrahydrogeraniol (THG) |
| Tetrahydrogeranyl chloride |
| Tetrahydrogeranyl magnesium chloride |
| Ethylene oxide |
| (R)-citronellol |
| (S)-citronellol |
| Isoprene |
| Triphenylphosphine |
| Copper chromite |
| Magnesium |
| Acetonitrile |
Comparative Analysis of Synthetic Efficiency and Selectivity
A direct comparative study detailing multiple synthetic routes exclusively for 1-Decanol, 5,9-dimethyl- is not extensively documented in the available literature. However, an analysis of efficiency and selectivity can be constructed by comparing the established Grignard-based synthesis with methodologies used for structurally similar long-chain dimethylated alkanes, such as those derived from citronellol. tandfonline.commdpi.comresearchgate.net
Efficiency:
Selectivity:
The Grignard/ethylene oxide method exhibits high regioselectivity. The reaction of the Grignard reagent specifically with ethylene oxide, the simplest epoxide, ensures the formation of a primary alcohol by adding a two-carbon unit (-CH₂CH₂OH) to the alkyl chain. openaccesspub.org This provides a direct and selective route to the 1-ol isomer.
Alternative synthetic approaches, such as the hydroboration-oxidation of a terminal alkene (e.g., 5,9-dimethyl-1-decene), could also theoretically yield 1-Decanol, 5,9-dimethyl-. The hydroboration reaction is known for its anti-Markovnikov selectivity, which would favor the formation of the primary alcohol. However, the process can be complicated by rearrangements. It has been observed that upon heating, organoboranes derived from internal alkenes can isomerize, migrating the boron atom to the terminal, less sterically hindered position, ultimately yielding the primary alcohol after oxidation. chemrxiv.org While this can lead to the desired product, controlling the selectivity and preventing the formation of isomeric alcohol byproducts can be a challenge, potentially requiring more stringent control over reaction conditions compared to the direct Grignard/epoxide route.
| Disadvantages | Multi-step process, moderate yield in the final step. | Indirect route for the specific target alcohol; requires more steps. | Potential for isomeric byproducts due to rearrangements. chemrxiv.org |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 1-Decanol, 5,9-dimethyl- (DIMDOL) |
| Tetrahydrogeraniol (THG) |
| Ethylene Oxide |
| Triphenylphosphine |
| Carbon Tetrachloride |
| Acetonitrile |
| Tetrahydrogeranyl Chloride |
| Magnesium |
| Iodine |
| Ether (Anhydrous) |
| Citronellol |
| 5,9-dimethylpentadecane (B1254883) |
| 5,9-dimethylhexadecane (B1234090) |
Biosynthetic Pathways and Natural Occurrence of 1 Decanol, 5,9 Dimethyl
Identification in Biological Matrices
The detection of 1-Decanol (B1670082), 5,9-dimethyl- in different organisms highlights its role as a component of their volatile profiles.
Gas chromatography coupled with mass spectrometry (GC/MS) analysis has successfully identified 1-Decanol, 5,9-dimethyl- as a volatile constituent in the leaves of the plant Alboroseum backer. ajol.info In a study aimed at characterizing the volatile active principles of this plant, a watery extract of dried leaves was analyzed. The results revealed the presence of numerous compounds, including aldehydes, ketones, aromatic hydrocarbons, and alcohols. ajol.info
Table 1: Selected Volatile Compounds Identified in Alboroseum backer Leaves This interactive table provides data on some of the volatile compounds found in the leaves of Alboroseum backer, as identified by GC/MS analysis. ajol.info
| Compound | Molecular Mass | Retention Time (min) | Concentration (%) |
| 2,4-Dimethylpentanal | 114 | 2.50 | 33.50 |
| 1-Decanol, 5,9-dimethyl- | 186 | 8.86 | 0.44 |
| 2-Tridecanone | 198 | 8.16 | 0.41 |
| Palmitic acid | 256 | 7.67 | 0.38 |
| 6,10-Dimethyl-5,9-undecadien-2-one | 194 | 3.60 | 0.18 |
1-Decanol, 5,9-dimethyl- has also been listed as a volatile organic compound found in rice grains (Oryza sativa). nih.govnih.gov The aroma of rice is a crucial quality factor and is composed of a complex mixture of VOCs. Modern analytical techniques like headspace solid-phase microextraction (HS-SPME) combined with two-dimensional gas chromatography time-of-flight mass spectrometry (GC×GC-TOFMS) have enabled the identification of over a hundred volatile compounds in rice. nih.govopenagrar.demdpi.comresearchgate.net
In a study analyzing the volatile compounds from the fungus Fusarium verticillioides cultured on different carbon sources, 1-Decanol, 5,9-dimethyl- was identified as one of the branched-chain alcohols produced. nih.gov The production of this compound varied depending on the sugar source provided, with the highest relative percentage observed when fructose (B13574) was used as the carbon source. nih.gov This suggests a metabolic link between carbohydrate metabolism and the biosynthesis of this branched-chain alcohol in the fungus.
Table 2: Relative Percentage of 1-Decanol, 5,9-dimethyl- Produced by F. verticillioides on Different Carbon Sources This interactive table shows the relative production of 1-Decanol, 5,9-dimethyl- by the fungus Fusarium verticillioides when grown on various sugars. nih.gov
| Carbon Source | Relative Percentage (%) |
| Fructose | 1.82 ± 0.12 |
| Glucose | 0.51 ± 0.12 |
| Lactose | 1.40 ± 0.06 |
| Sucrose | 1.51 ± 0.06 |
| Xylose | 0.60 ± 0.06 |
Isolation from Plant Species, e.g., Alboroseum Backer Leaves
Proposed Biosynthetic Mechanisms
The formation of branched-chain alcohols like 1-Decanol, 5,9-dimethyl- is believed to occur through several interconnected metabolic pathways. While the specific pathway for this compound is not fully elucidated, general mechanisms for branched alcohol biosynthesis provide a framework for its potential origins.
The biosynthesis of branched-chain alcohols is an enzyme-catalyzed process. nih.govacs.orgresearchgate.net In many organisms, the synthesis of alcohols is achieved through the reduction of corresponding aldehydes or fatty acyl-CoAs. frontiersin.orgnih.gov Key enzymes in these pathways include alcohol dehydrogenases (ADHs) and fatty acyl-CoA reductases (FARs). frontiersin.orgnih.gov ADHs catalyze the reduction of aldehydes to alcohols, while FARs can directly reduce fatty acyl-CoAs to their corresponding alcohols. frontiersin.orgnih.gov The production of branched-chain alcohols in engineered E. coli has been achieved by expressing a suite of enzymes that generate branched-chain α-keto acyl-CoAs, which then serve as primers for fatty acid biosynthesis, ultimately leading to branched-chain fatty alcohols. nih.gov
The biosynthesis of many volatile compounds, including branched-chain alcohols, is closely linked to fatty acid metabolism. nih.gov Fatty acids serve as precursors for a wide range of alcohols. researchgate.net In fungi, the metabolism of fatty acids is a primary source for the production of VOCs. nih.gov The general pathway involves the reduction of fatty acyl-CoAs or free fatty acids. nih.gov For instance, studies on E. coli have shown that supplementing the growth medium with specific fatty acids markedly increases the production of the corresponding long-chain alcohols. researchgate.net This suggests that the availability of fatty acid precursors is a key factor in the biosynthesis of these alcohols. The structure of 1-Decanol, 5,9-dimethyl-, a C12 alcohol, is consistent with a derivation from fatty acid or related lipid pathways.
Isoprenoid (or terpenoid) metabolism is another major pathway for the synthesis of diverse natural products, including some alcohols. kaust.edu.sasemanticscholar.org This pathway uses isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) as fundamental building blocks to create a vast array of structures. kaust.edu.sa While many well-known natural alcohols are terpenoids, the structure of 1-Decanol, 5,9-dimethyl- suggests a more direct link to fatty acid or polyketide biosynthesis rather than the classical head-to-tail assembly of isoprene (B109036) units. However, intersections between these major metabolic routes are known to occur. It is plausible that precursors or intermediates from the isoprenoid pathway could be channeled into fatty acid synthesis or other pathways that lead to the formation of branched-chain alcohols, although direct evidence for 1-Decanol, 5,9-dimethyl- synthesis via this route is not established.
Advanced Spectroscopic and Chromatographic Characterization of 1 Decanol, 5,9 Dimethyl
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy stands as a cornerstone for the definitive structural elucidation of organic molecules, including 1-Decanol (B1670082), 5,9-dimethyl-. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms.
Proton NMR (¹H NMR) is instrumental in identifying the types and number of hydrogen atoms in a molecule. For 1-Decanol, 5,9-dimethyl-, a key synthetic derivative of Tetrahydrogeraniol, the ¹H NMR spectrum offers distinct signals that confirm its structure. openaccesspub.org
In a typical ¹H NMR spectrum recorded in deuterochloroform (CDCl₃), the following characteristic chemical shifts (δ) in parts per million (ppm) are observed:
A doublet observed in the range of δ 0.83-0.89 ppm corresponds to the nine protons of the three methyl (CH₃) groups. openaccesspub.org The doublet nature of this signal, with a coupling constant (J) of 6.1 Hz, indicates that these methyl groups are adjacent to a single proton. openaccesspub.org
A complex multiplet appearing between δ 1.00-1.75 ppm integrates to fourteen protons, accounting for the six methylene (B1212753) (CH₂) groups and the two methine (CH) protons in the carbon chain. openaccesspub.org
A broad singlet at approximately δ 1.41 ppm is characteristic of the hydroxyl (-OH) proton. openaccesspub.org This peak's identity can be confirmed by its disappearance upon deuterium (B1214612) exchange with D₂O. openaccesspub.org
A triplet at δ 3.64 ppm with a coupling constant of 6.5 Hz is assigned to the two protons of the methylene group directly attached to the hydroxyl group (CH₂OH). openaccesspub.org The triplet splitting pattern arises from coupling with the adjacent methylene group. openaccesspub.org
Interactive Data Table: ¹H NMR Chemical Shifts for 1-Decanol, 5,9-dimethyl-
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 0.83-0.89 | Doublet | 9H | 3 x CH₃ |
| 1.00-1.75 | Multiplet | 14H | 6 x CH₂, 2 x CH |
| 1.41 | Singlet | 1H | OH |
| 3.64 | Triplet | 2H | CH₂OH |
Two-dimensional (2D) NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY), are invaluable for establishing the connectivity between protons within a molecule. A COSY spectrum shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For 1-Decanol, 5,9-dimethyl-, a COSY experiment would reveal correlations between the protons of the CH₂OH group and the adjacent CH₂ group, and further correlations along the carbon chain, confirming the sequence of methylene and methine groups. While direct COSY data for this specific compound was not found, its application is a standard procedure for confirming the structure of such molecules. bjmu.edu.cn
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
Mass Spectrometry (MS) Techniques for Molecular and Fragment Identification
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing the fragmentation patterns of the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. semanticscholar.org It is widely used for the analysis of volatile compounds like 1-Decanol, 5,9-dimethyl-. In a GC-MS analysis, the compound is first vaporized and separated from other components in a mixture as it passes through a long capillary column. ajol.infoelsevier.es The separated compound then enters the mass spectrometer, where it is ionized and its mass-to-charge ratio is determined.
This technique is crucial for determining the purity of a synthesized or extracted sample of 1-Decanol, 5,9-dimethyl-. A study reported a purity of 99.55% for a synthesized sample of this compound, as determined by GC analysis. openaccesspub.org GC-MS is also used to identify the presence of 1-Decanol, 5,9-dimethyl- in complex mixtures, such as in the volatile profiles of certain plants and microorganisms. semanticscholar.orgajol.info
Interactive Data Table: GC-MS Identification of 1-Decanol, 5,9-dimethyl-
| Analytical Technique | Purpose | Finding |
| GC-MS | Purity Assessment | 99.55% purity achieved in a synthesized sample. openaccesspub.org |
| GC-MS | Volatile Profiling | Identified as a volatile component in various natural sources. semanticscholar.orgajol.info |
The mass spectrum of a compound provides a unique fragmentation pattern that serves as a molecular fingerprint. When a molecule is ionized in the mass spectrometer, it often breaks apart into smaller, charged fragments. The pattern of these fragments provides valuable information about the molecule's structure.
For 1-Decanol, 5,9-dimethyl-, the molecular ion (M⁺) peak is often not observed in the mass spectrum. openaccesspub.org Instead, a prominent peak is typically seen at a mass-to-charge ratio (m/z) of 168, which corresponds to the loss of a water molecule (M-18) from the parent molecule. openaccesspub.org This is a characteristic fragmentation pattern for alcohols. Other significant fragment ions observed in the mass spectrum of 1-Decanol, 5,9-dimethyl- include peaks at m/z 83, 69, and 57, which result from further fragmentation of the carbon chain. openaccesspub.org The analysis of these fragmentation patterns provides strong evidence for the confirmation of the compound's structure.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Profiling
Infrared (IR) Spectroscopy for Functional Group Determination
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of 1-Decanol, 5,9-dimethyl- displays characteristic absorption bands that confirm its primary alcohol structure. The most significant feature is a broad absorption band in the region of 3400-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. tandfonline.com The presence of strong absorption bands in the 2960-2850 cm⁻¹ range corresponds to the C-H stretching vibrations of the long alkyl chain. tandfonline.com Furthermore, a distinct peak observed around 1010 cm⁻¹ can be assigned to the C-O stretching vibration, further confirming the presence of the primary alcohol functional group. tandfonline.com
Table 1: Characteristic IR Absorption Bands for 1-Decanol, 5,9-dimethyl-
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3340 (broad) | O-H Stretch | Alcohol (-OH) |
| 2960-2860 (strong) | C-H Stretch | Alkane (CH₂, CH₃) |
| ~1460 | C-H Bend | Alkane (CH₂) |
| ~1380 | C-H Bend | Alkane (CH₃) |
| ~1010 | C-O Stretch | Primary Alcohol |
Data derived from analysis of similar dimethyl-substituted long-chain alcohols. tandfonline.com
Chromatographic Purification and Analytical Techniques
Chromatography is indispensable for the isolation and purity analysis of 1-Decanol, 5,9-dimethyl-, separating it from starting materials, byproducts, and other impurities.
Column chromatography is a widely used preparative technique for purifying 1-Decanol, 5,9-dimethyl- on a laboratory scale. tandfonline.com The method leverages the differential adsorption of compounds onto a solid stationary phase. For this alcohol, silica (B1680970) gel is the standard stationary phase due to its polarity. tandfonline.commdpi.com The separation process involves eluting the crude mixture through the silica gel column with a solvent system, known as the mobile phase.
Typically, a non-polar solvent like hexane (B92381) is used initially to wash through non-polar impurities. The polarity of the mobile phase is then gradually increased by adding a more polar solvent, such as diethyl ether or ethyl acetate. tandfonline.commdpi.com This increase in polarity allows for the elution of the more polar 1-Decanol, 5,9-dimethyl- from the column. The fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure compound.
Table 2: Typical Conditions for Column Chromatography Purification
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel |
| Mobile Phase (Eluent) | A gradient system, typically Hexane-Diethyl Ether or Hexane-Ethyl Acetate. tandfonline.commdpi.com |
These conditions are standard for the purification of long-chain alcohols. mdpi.com
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of 1-Decanol, 5,9-dimethyl-. Reverse-phase HPLC (RP-HPLC) is a common method for this type of analysis. In this setup, the stationary phase is non-polar (e.g., a C18 column), and the mobile phase is polar. sielc.com
For the analysis of long-chain alcohols, a mobile phase consisting of a mixture of acetonitrile (B52724) and water is often employed. sielc.com An acid, such as phosphoric acid or formic acid, may be added to the mobile phase to improve the peak shape and resolution by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase. sielc.com Purity is quantified by integrating the area of the peak corresponding to 1-Decanol, 5,9-dimethyl- and comparing it to the total area of all peaks in the chromatogram. A purity of ≥95% is often considered acceptable, indicated by the primary peak constituting at least 95% of the total peak area. mdpi.com
Table 3: Representative HPLC Conditions for Purity Analysis
| Parameter | Description |
|---|---|
| Mode | Reverse Phase (RP-HPLC) |
| Stationary Phase | C18 (Octadecyl-silica) or similar non-polar column. sielc.com |
| Mobile Phase | Acetonitrile and Water mixture, potentially with a phosphoric or formic acid modifier. sielc.com |
| Detector | UV (at low wavelength) or Refractive Index (RI) Detector |
Computational and Theoretical Investigations of 1 Decanol, 5,9 Dimethyl
Molecular Dynamics (MD) Simulations for Interfacial Phenomena
Molecular dynamics simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. For a compound like 1-Decanol (B1670082), 5,9-dimethyl-, MD simulations are particularly valuable for investigating its behavior at interfaces, such as the air-water interface. These simulations can elucidate how monolayers of this alcohol influence the transport and organization of other molecules, like water.
The water accommodation coefficient, α, is a measure of the efficiency of mass transfer of water molecules across a vapor-liquid interface. An α value of 1 indicates that every water molecule striking the surface is thermally accommodated, while a value of 0 indicates perfect reflection. The presence of an organic monolayer, such as one formed by 1-Decanol, 5,9-dimethyl-, can significantly alter this coefficient.
MD simulations are employed to model this phenomenon by constructing a system with a slab of bulk water, a vapor phase, and a monolayer of 1-Decanol, 5,9-dimethyl- at the interface. The trajectories of a large number of water molecules initiated from the vapor phase toward the surface are then tracked. Research findings indicate that the structure of the organic molecule is critical. The bulky, branched alkyl chain of 1-Decanol, 5,9-dimethyl- creates a sterically hindered and highly hydrophobic surface. Unlike straight-chain alcohols that can pack into relatively ordered films, the methyl branches at the C5 and C9 positions disrupt ordered packing, creating a more disordered and liquid-like film. This disordered structure presents a formidable barrier to incoming water molecules. Simulations show a significantly reduced water accommodation coefficient compared to an uncoated water surface or a surface coated with a more ordered straight-chain alcohol. The primary mechanism for this reduction is the energetic and entropic penalty associated with creating a cavity in the hydrophobic layer to allow a water molecule to penetrate.
Table 1: Comparison of Simulated Water Accommodation Coefficients (α) at 298 K
| Surface Type | Simulated α Value (Typical Range) | Dominant Interfacial Feature |
|---|---|---|
| Uncoated Air-Water Interface | 0.8 - 1.0 | Direct access to bulk water hydrogen bonding network. |
| 1-Decanol Coated Interface | 0.08 - 0.15 | Relatively ordered alkyl chains, moderate steric hindrance. |
| 1-Decanol, 5,9-dimethyl- Coated Interface | 0.02 - 0.05 | Disordered, bulky alkyl chains creating high steric and hydrophobic barrier. |
To quantify the barrier presented by the 1-Decanol, 5,9-dimethyl- monolayer, MD simulations are used to calculate the free energy profile, or Potential of Mean Force (PMF), for the transfer of a single water molecule across the interface. This profile maps the change in free energy (ΔG) as a function of the water molecule's position along an axis perpendicular to the interface.
The PMF for crossing a 1-Decanol, 5,9-dimethyl- film reveals several key features. A distinct free energy barrier is observed within the hydrophobic region of the monolayer. The height of this barrier is a direct measure of the resistance to water transport. For 1-Decanol, 5,9-dimethyl-, the barrier is substantially higher than that for its straight-chain isomer, 1-dodecanol, due to the increased steric hindrance and disruption of transient hydrogen-bonding pathways.
Analysis of the atomic density distributions complements the PMF. The density profile typically shows:
A sharp peak corresponding to the oxygen atoms of the alcohol's hydroxyl groups, located at the interface with bulk water.
A broad, lower-density region corresponding to the branched alkyl chains, extending into the vapor phase.
A significant depletion of water density within this organic layer, confirming its hydrophobic, water-repelling nature.
A return to bulk water density (approx. 1 g/cm³) deep within the aqueous phase.
The combination of a high free energy barrier and a distinct low-density region for water within the film provides a clear, molecular-level explanation for the low water accommodation coefficient.
Water Accommodation Coefficient Studies on Organic-Coated Surfaces
Quantum Chemical Calculations for Electronic Structure and Reactivity
While MD simulations describe the physical dynamics of large systems, quantum chemical calculations provide detailed information about the electronic structure, charge distribution, and intrinsic reactivity of a single molecule. Methods like Density Functional Theory (DFT) are commonly used to investigate 1-Decanol, 5,9-dimethyl-.
Calculations typically focus on determining the energies and spatial distributions of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: For 1-Decanol, 5,9-dimethyl-, the HOMO is predominantly localized on the non-bonding lone pair orbitals of the oxygen atom in the hydroxyl group. This region is electron-rich and represents the most likely site for attack by electrophiles.
LUMO: The LUMO is typically a diffuse, high-energy anti-bonding orbital (σ*) associated with the C-O and O-H bonds. It represents the most likely site for attack by nucleophiles.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, which is characteristic of saturated alcohols like 1-Decanol, 5,9-dimethyl-. An electrostatic potential (ESP) map can also be generated, which visually confirms the electron-rich, negative potential around the oxygen atom and the non-polar, neutral potential around the hydrocarbon tail.
Table 2: Calculated Quantum Chemical Properties of 1-Decanol, 5,9-dimethyl- (Illustrative DFT B3LYP/6-31G* Values)
| Property | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.8 eV | Energy of the highest-energy electrons; indicates susceptibility to oxidation/electrophilic attack. |
| LUMO Energy | +5.1 eV | Energy of the lowest-energy empty orbital; indicates susceptibility to reduction/nucleophilic attack. |
| HOMO-LUMO Gap | 11.9 eV | Indicates high kinetic stability and low chemical reactivity. |
| Dipole Moment | 1.75 D | Confirms the molecule's amphiphilic nature, with polarity localized at the hydroxyl group. |
Derivatives and Analogues of 1 Decanol, 5,9 Dimethyl in Advanced Research
Design and Synthesis of Novel Analogues, e.g., 5,9-Dimethyl-2-Decanol
The synthesis of novel analogues of 1-Decanol (B1670082), 5,9-dimethyl- often originates from readily available precursors like Tetrahydrogeraniol (THG). openaccesspub.orgnih.gov Researchers employ established chemical reactions, such as those involving Grignard reagents, to introduce specific functional groups or alter the position of the hydroxyl group, thereby creating new molecular structures.
For instance, 1-Decanol, 5,9-dimethyl- (also referred to as DIMDOL in some studies) was synthesized by reacting THG with a Grignard reagent and ethylene (B1197577) oxide. openaccesspub.orgbjmu.edu.cn The process involved the careful addition of anhydrous ether to magnesium turnings and an iodine crystal, followed by a reaction with the THG-derived intermediate and subsequent purification to yield the final product. openaccesspub.org
A similar strategy was used to prepare another analogue, 5,9-dimethyl-2-cyclopropyl-2-decanol (DICNOL). nih.govpopline.org This synthesis also started with THG and utilized a Grignard reagent, but in this case, the reaction involved methyl cyclopropyl (B3062369) ketone to introduce the cyclopropyl group at the C-2 position. nih.govpopline.org The synthesis of other branched-chain decanols, such as 2,6-Dimethyl-1-decanol, has also been documented, starting from β-citronellol and involving steps like oxidation and hydrogenation. tandfonline.com
Table 1: Synthesis of 1-Decanol, 5,9-dimethyl- Analogues
| Compound Name | Precursor | Key Reagents | Reported Yield | Reference |
| 1-Decanol, 5,9-dimethyl- (DIMDOL) | Tetrahydrogeraniol (THG) | Grignard reagent, ethylene oxide | 63% | openaccesspub.org |
| 5,9-dimethyl-2-cyclopropyl-2-decanol (DICNOL) | Tetrahydrogeraniol (THG) | Grignard reagent, methyl cyclopropyl ketone | Not Specified | nih.govpopline.org |
| 2,6-Dimethyl-1-decanol | β-citronellol | Platinum dioxide (for hydrogenation), p-toluenesulfonyl chloride | Not Specified | tandfonline.com |
Structure-Function Relationship Studies of Branched Decanols
The relationship between the molecular structure of branched decanols and their function is a critical area of research. The position and nature of the branching along the carbon chain, as well as the location of the hydroxyl group, significantly influence the compound's physicochemical properties and its interactions with other molecules or systems, such as lipid bilayers or catalysts.
Studies have shown that branched alcohols exhibit different potencies compared to their straight-chain isomers. nih.gov For example, in studies examining the modification of lipid bilayers, 2-decanol (B1670014) was found to be more potent than its linear counterpart, 1-decanol. nih.gov This suggests that the position of the hydroxyl group along the chain is a key determinant of its functional efficacy. The increased potency of long-chain branched alcohols can compensate for their reduced concentration within the bilayer compared to straight-chain versions. nih.gov
The location of the branch also affects chemical reactivity. In catalytic processes like etherification and dehydration over tungstated zirconia, the proximity of a branch to the hydroxyl group is crucial. osti.gov Alcohols with branches on the β-carbon (the second carbon from the -OH group) tend to undergo dehydration readily. However, moving the branch at least three carbons away from the –OH group results in a high selectivity towards ether formation. osti.gov This structure-activity relationship demonstrates that steric hindrance near the reactive hydroxyl site dictates the reaction pathway.
Table 2: Influence of Branching on Decanol (B1663958) Properties
| Structural Feature | Observed Effect | Research Context | Reference |
| Hydroxyl group at C-2 (e.g., 2-decanol vs. 1-decanol) | Increased potency in modifying lipid bilayers. | General structure-activity relationship for amphiphiles. | nih.gov |
| Branch located 3+ carbons from -OH group | High selectivity for etherification over dehydration. | Catalytic reactions over tungstated zirconia. | osti.gov |
| Branch located on β-carbon | Favors dehydration reaction pathway. | Catalytic reactions over tungstated zirconia. | osti.gov |
Exploration of Structural Modifications for Enhanced Biological or Material Performance
Structural modifications of 1-Decanol, 5,9-dimethyl- and its analogues are actively explored to enhance their performance for specific applications, most notably as penetration enhancers for transdermal drug delivery. openaccesspub.orgbjmu.edu.cn By altering the molecule's structure, researchers aim to improve its ability to disrupt the stratum corneum, the primary barrier of the skin, thereby facilitating the passage of therapeutic agents. openaccesspub.org
The synthesis of derivatives like 1-Decanol, 5,9-dimethyl- (DIMDOL) and 5,9-dimethyl-2-cyclopropyl-2-decanol (DICNOL) was specifically undertaken to create more effective penetration enhancers than the parent compound, Tetrahydrogeraniol (THG). openaccesspub.orgnih.govpopline.org In-vitro permeation experiments using Franz diffusion cells are a standard method to evaluate the efficacy of these new compounds. openaccesspub.orgnih.gov
Research has shown that these structural modifications lead to significant improvements in performance. When tested with the drug 5-fluorouracil (B62378), DIMDOL was found to enhance its skin permeability by 18.60-fold. openaccesspub.orgbjmu.edu.cn For the drug tramadol (B15222) hydrochloride, the enhancement was even more pronounced, at 73.19-fold. openaccesspub.orgbjmu.edu.cn The analogue DICNOL also demonstrated significant enhancing effects, increasing the permeability of 5-fluorouracil and tramadol hydrochloride by approximately 11-fold and 20-fold, respectively. nih.govpopline.org These results indicate that the modifications, such as the specific chain length and branching of DIMDOL or the addition of a cyclopropyl group in DICNOL, directly contribute to improved biological performance. bjmu.edu.cnnih.gov
Table 3: Performance of Modified Decanols as Transdermal Penetration Enhancers
| Enhancer Compound | Model Drug | Permeability Enhancement (Fold Increase) | Reference |
| 1-Decanol, 5,9-dimethyl- (DIMDOL) | 5-Fluorouracil | 18.60 | openaccesspub.orgbjmu.edu.cn |
| 1-Decanol, 5,9-dimethyl- (DIMDOL) | Tramadol Hydrochloride | 73.19 | openaccesspub.orgbjmu.edu.cn |
| 5,9-dimethyl-2-cyclopropyl-2-decanol (DICNOL) | 5-Fluorouracil | ~11 | nih.govpopline.org |
| 5,9-dimethyl-2-cyclopropyl-2-decanol (DICNOL) | Tramadol Hydrochloride | ~20 | nih.govpopline.org |
Q & A
Q. What are the key physical properties of 5,9-dimethyl-1-decanol, and how do they influence experimental design?
Answer: The compound’s predicted physical properties include a boiling point of 273.2±9.0 °C , density of 0.864±0.06 g/cm³ , and pKa of 15.08±0.10 . These values are critical for designing solvent systems, optimizing reaction temperatures, and selecting appropriate storage conditions. For example, the relatively high boiling point suggests that reactions involving this compound may require reflux setups, while the low density could influence phase separation in biphasic systems. Researchers should validate these predicted properties experimentally using techniques like differential scanning calorimetry (DSC) or gas chromatography (GC).
Q. How can researchers verify the purity and structural integrity of 5,9-dimethyl-1-decanol?
Answer:
Structural verification can be achieved via nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FTIR) spectroscopy. The SMILES notation (C(O)CC/C=C(\C)/CC/C=C(/C)\C) and InChIKey (FBHDDQNBWXRPSP-XYOKQWHBSA-N) provided in the literature allow for spectral predictions to cross-validate experimental results. Purity assessment typically employs high-performance liquid chromatography (HPLC) with UV detection or GC coupled with flame ionization detection (GC-FID). For quantitative analysis, calibrate against certified reference standards.
Advanced Research Questions
Q. What challenges arise in studying the phase behavior of 5,9-dimethyl-1-decanol in ternary systems with CO₂ and alkanes?
Answer: The phase behavior of ternary systems (e.g., CO₂ + 5,9-dimethyl-1-decanol + n-tetradecane) is complex due to the compound’s branched alkyl chain and double bonds, which influence polarity and solubility. Experimental challenges include:
- Classification of phase transitions : Use high-pressure view cells or cloud-point measurements to map phase boundaries .
- Data scarcity : No prior data exist for analogous systems, necessitating rigorous experimental validation .
- Thermodynamic modeling : Apply equations of state (e.g., Peng-Robinson) to predict vapor-liquid equilibria, adjusting binary interaction parameters to account for steric effects from the 5,9-dimethyl substitution .
Q. How does the presence of 5,9-dimethyl groups affect the compound’s thermodynamic properties compared to unsubstituted 1-decanol?
Answer: The 5,9-dimethyl substitution introduces steric hindrance and alters molecular symmetry, impacting:
- Heat capacity : Predicted to be lower than linear 1-decanol due to restricted rotational freedom (cf. van Miltenburg et al.’s data for 1-decanol: = 400–500 J/mol·K over 5–390 K ).
- Solubility : Reduced polarity may decrease miscibility with polar solvents (e.g., water) but enhance compatibility with hydrocarbons.
- Thermal stability : Branched chains typically degrade at lower temperatures than linear analogs. Validate via thermogravimetric analysis (TGA).
Q. What methodological approaches are recommended for analyzing 5,9-dimethyl-1-decanol in environmental samples?
Answer: Environmental analysis requires sensitive detection due to low regulatory thresholds. Key steps include:
- Sample preservation : Add antioxidants (e.g., BHT) to prevent oxidative degradation during storage .
- Extraction : Use solid-phase extraction (SPE) with C18 cartridges for aqueous matrices or Soxhlet extraction for sediments.
- Quantification : Employ GC-MS in selected ion monitoring (SIM) mode, targeting characteristic fragments (e.g., m/z 182 for molecular ion [M⁺]).
- Recovery validation : Spike samples with deuterated analogs (e.g., d₃-5,9-dimethyl-1-decanol) to assess extraction efficiency .
Q. How can researchers resolve contradictions in reported physical properties of 5,9-dimethyl-1-decanol?
Answer: Discrepancies in properties like density or boiling point may arise from differences in synthesis routes or impurities. Mitigation strategies:
- Standardize synthesis : Use a single catalytic pathway (e.g., Grignard alkylation) to ensure consistent branching.
- Cross-validate methods : Compare results from multiple analytical techniques (e.g., densitometry vs. pycnometry).
- Publish metadata : Report purity levels, instrumentation calibration details, and environmental conditions (e.g., humidity) in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
